(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Physicochemical_profiling Drug-likeness ADME_prediction

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 1388063-18-0) is a heterocyclic building block belonging to the 2-(aminomethyl)benzimidazole class, featuring a dual halogenation pattern at the 5-(bromo) and 6-(fluoro) positions of the benzimidazole core. Its molecular formula is C₈H₇BrFN₃ with a molecular weight of 244.06 g/mol.

Molecular Formula C8H7BrFN3
Molecular Weight 244.06 g/mol
CAS No. 1388063-18-0
Cat. No. B1380229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
CAS1388063-18-0
Molecular FormulaC8H7BrFN3
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)N=C(N2)CN
InChIInChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13)
InChIKeyZJCBNXBBYXNLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 1388063-18-0): Procurement-Relevant Physicochemical and Classification Profile


(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 1388063-18-0) is a heterocyclic building block belonging to the 2-(aminomethyl)benzimidazole class, featuring a dual halogenation pattern at the 5-(bromo) and 6-(fluoro) positions of the benzimidazole core . Its molecular formula is C₈H₇BrFN₃ with a molecular weight of 244.06 g/mol . The compound is commercially available at a standard purity of 98% and is classified as a hazardous material (GHS07 Warning; H302-H315-H319-H335), requiring sealed, dry storage at 2–8 °C . Predicted physicochemical properties include a boiling point of 436.6 ± 35.0 °C, density of 1.801 ± 0.06 g/cm³, pKa of 11.61 ± 0.29, a computed LogP of 1.92, and a topological polar surface area (TPSA) of 54.7 Ų .

Why Unsubstituted or Mono-Halogenated Benzimidazole-2-methanamines Cannot Substitute for the 5-Bromo-6-fluoro Derivative in SAR-Driven Programs


Benzimidazole-2-methanamine derivatives exhibit substitution-dependent pharmacological profiles that preclude simple interchangeability. The 2-(aminomethyl)benzimidazole scaffold has demonstrated activity as a tyrosine kinase inhibitor scaffold [1], as antibacterial allosteric modulators of penicillin-binding proteins [2], and as AT1 receptor antagonists with nanomolar affinity . Within this class, halogen substitution pattern on the benzimidazole ring critically governs both target engagement and physicochemical properties: the Br at C-5 contributes to steric bulk and polarizable volume for halogen bonding, while the F at C-6 modulates electronic effects and metabolic stability. The dual-halogenated 5-Br/6-F combination is not replicated by any single-halogen analog (e.g., 5-bromo-only, 6-fluoro-only, or 5,6-dichloro), and compounds lacking this specific substitution pattern may exhibit divergent LogP, pKa, and target-binding profiles that compromise SAR continuity.

Quantitative Differentiation Evidence for (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine vs. Closest Structural Analogs


LogP and TPSA Comparison: Balanced Lipophilicity Profile of 5-Br/6-F Relative to Mono-Halogenated and Unsubstituted Analogs

The target compound (5-Br/6-F) exhibits a computed LogP of 1.92 and TPSA of 54.7 Ų . This LogP value represents a deliberate balance: it is significantly lower than the 5-bromo-only analog (predicted LogP ~2.1) due to the electron-withdrawing fluorine, yet higher than the unsubstituted 1H-benzimidazole-2-methanamine (predicted LogP ~0.46) [1]. The 5,6-dichloro analog, by contrast, displays a markedly higher predicted boiling point (449.4 °C) and divergent molecular weight (216.07 Da vs. 244.06 Da for the target), altering volatility and chromatographic behavior .

Physicochemical_profiling Drug-likeness ADME_prediction

pKa Modulation by 5-Br/6-F Substitution: Altered Ionization State vs. Unsubstituted and Mono-Fluoro Benzimidazole-2-methanamines

The predicted pKa of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is 11.61 ± 0.29 . This represents a measurable reduction in basicity relative to the unsubstituted 1H-benzimidazole-2-methanamine (predicted pKa = 12.24 ± 0.29) [1], attributable to the electron-withdrawing effect of both bromine and fluorine substituents. The mono-fluoro analog 5-fluoro-1H-benzimidazol-2-yl)methanamine would be expected to show an intermediate pKa (~11.9) based on the additive electronic effects of halogen substituents.

Ionization_state Salt_form_selection Chromatographic_method_development

Commercially Available Purity Benchmarking: 98% Assay vs. Typical Dihydrochloride Salt Forms of Close Analogs

The target compound is supplied as the free base at 98% purity (Cat. No. CS-0552479; CAS 1388063-18-0) . By contrast, structurally proximate analogs including (5-fluoro-1H-benzimidazol-2-yl)methanamine and (5,6-dichloro-1H-benzo[d]imidazol-2-yl)methanamine are most commonly catalogued as dihydrochloride or hydrochloride salts [1], which introduce counterion mass (2 × 36.46 Da per HCl) and may require additional free-basing steps prior to use in anhydrous coupling reactions.

Procurement_quality Purity_comparison Intermediate_sourcing

Class-Level Kinase Inhibition Potential: Dual-Halogenated Benzimidazole Scaffolds Achieve Low-Nanomolar IC₅₀ Values in Related Chemotypes

While no direct IC₅₀ data have been published for the target compound itself, potent MEK1/MEK2 inhibition (IC₅₀ = 12 nM) has been demonstrated by the closely related 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-3H-benzimidazole-5-carboxylic acid derivative (binimetinib chemotype), which shares the 5/6-bromo-fluoro benzimidazole substitution architecture [1]. Additionally, 2-aminomethyl benzimidazole derivatives have shown tyrosine kinase inhibitory activity with cytotoxicity exceeding that of gefitinib in T47D breast cancer cells, while maintaining inactivity against Vero normal cells [2]. The 2-aminomethyl primary amine handle is critical for further derivatization into potent kinase-targeting agents.

Kinase_inhibition MEK_inhibitor Anticancer_activity

Synthetic Accessibility from Documented Precursor: 5-Bromo-6-fluoro-1H-benzimidazole as a Validated Alternative Entry Point

The target compound can be accessed via functionalization of 5-bromo-6-fluoro-1H-benzimidazole (CAS 1008360-84-6), a commercially available intermediate synthesized in 87% yield from 4-bromo-5-fluorobenzene-1,2-diamine via formic acid-mediated cyclization . This contrasts with the 5,6-dichloro analog where the dichloro-precursor may exhibit different cyclization kinetics. The documented synthetic route to the 5-Br/6-F benzimidazole core in patent literature (WO2013/26914, US2010/222345) provides validated process chemistry precedent.

Synthetic_route Intermediate_sourcing Process_chemistry

Recommended Research and Industrial Application Scenarios for (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine Procurement


Medicinal Chemistry Kinase Inhibitor SAR Campaigns Targeting the 2-Aminomethyl Vector

The 5-Br/6-F benzimidazole-2-methanamine scaffold serves as a versatile starting material for focused kinase inhibitor libraries. Given that structurally related dual-halogenated benzimidazoles achieve IC₅₀ values as low as 12 nM against MEK1/2 and that 2-(aminomethyl)benzimidazole derivatives have demonstrated cytotoxicity exceeding gefitinib , procurement of CAS 1388063-18-0 enables systematic exploration of amide, sulfonamide, urea, and reductive amination derivatives at the primary amine handle. The free base form (98% purity) allows direct use in anhydrous coupling reactions without a neutralization step.

Antibacterial Benzimidazole-2-methanamine Allosteric Modulator Programs

Recent publications have identified benzimidazole-2-methanamines as allosteric modulators of Streptococcus pneumoniae penicillin-binding protein 2x, with an initial hit MIC of 32 mg/L and optimized analogs achieving MIC ≤4 mg/L . The 5-Br/6-F substitution pattern offers a distinct physicochemical profile (LogP = 1.92, pKa = 11.61) for SAR diversification within this emerging antibacterial target class, particularly where halogen-specific binding interactions are hypothesized.

AT1 Receptor Antagonist Lead Optimization Leveraging Fluoro-Substituted Benzimidazole Cores

Fluoro-substituted benzimidazole derivatives have demonstrated nanomolar affinity for the angiotensin II type 1 (AT1) receptor, with lead compounds achieving maximal mean blood pressure reductions of 74.5 ± 3.5 mmHg in spontaneously hypertensive rats at 10 mg/kg oral dosing, outperforming losartan and telmisartan . CAS 1388063-18-0 provides the 2-aminomethyl handle for installing diverse N-substituents that may further enhance AT1 receptor binding affinity and duration of action beyond 24 hours, as observed in this chemotype.

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 244.06 Da, TPSA of 54.7 Ų, and a single rotatable bond, CAS 1388063-18-0 satisfies fragment-like physicochemical criteria . The primary amine provides a single, well-defined synthetic handle compatible with high-throughput parallel chemistry and DNA-encoded library (DEL) conjugation protocols. Its dual-halogen pattern (Br for potential halogen bonding; F for metabolic stabilization) makes it a chemically informative fragment probe for target-based screening campaigns.

Quote Request

Request a Quote for (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.